molecular formula C20H14F6N4O3 B11572252 7-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

7-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11572252
M. Wt: 472.3 g/mol
InChI Key: IRFJLFXPRICEGZ-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one is a complex organic compound with a unique structure that includes a furan ring, a hydroxy group, a phenylethyl group, and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the furan and phenylethyl groups, and the addition of the trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale production facilities.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups.

    Substitution: The furan ring and phenylethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are also important factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may result in the removal of the hydroxy group.

Scientific Research Applications

7-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with furan, hydroxy, phenylethyl, and trifluoromethyl groups. Examples include:

  • 7-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-5,5-dimethyl-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
  • 7-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-5,5-bis(difluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Uniqueness

The uniqueness of 7-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of two trifluoromethyl groups, in particular, may enhance its stability and reactivity compared to similar compounds with fewer or different substituents.

Properties

Molecular Formula

C20H14F6N4O3

Molecular Weight

472.3 g/mol

IUPAC Name

7-(furan-2-yl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H14F6N4O3/c21-19(22,23)18(20(24,25)26)13-15(27-14(29-18)12-7-4-10-33-12)30(17(32)28-16(13)31)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,27,29)(H,28,31,32)

InChI Key

IRFJLFXPRICEGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CO4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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